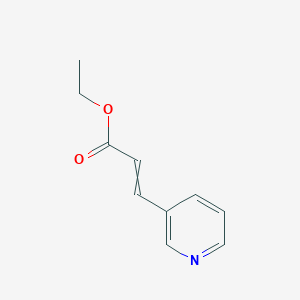

3-Pyridineacrylic acid ethyl ester

Description

BenchChem offers high-quality 3-Pyridineacrylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridineacrylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

ethyl 3-pyridin-3-ylprop-2-enoate |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3 |

InChI Key |

PIEQSBWGIODYPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Physicochemical Profile and Synthetic Utility of 3-Pyridineacrylic Acid Ethyl Ester: A Technical Whitepaper

Executive Summary

3-Pyridineacrylic acid ethyl ester, commonly referred to as ethyl 3-(3-pyridyl)acrylate, is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring both an electron-deficient pyridine ring and an

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of ethyl 3-(3-pyridyl)acrylate is critical for optimizing reaction conditions, extraction protocols, and downstream API formulation. The molecule exists primarily as the trans (E)-isomer due to the steric hindrance between the pyridine ring and the ester group.

Core Quantitative Data

The following table summarizes the validated physicochemical parameters of the compound[1][2][3]:

| Property | Value / Description |

| Chemical Name | Ethyl (E)-3-(pyridin-3-yl)prop-2-enoate |

| CAS Number | 59607-99-7 (E-isomer)[2]; 28447-17-8 (Unspecified)[1] |

| Molecular Formula | C₁₀H₁₁NO₂[2] |

| Molecular Weight | 177.20 g/mol [2] |

| Density | ~1.106 g/cm³ |

| Boiling Point | 100–102 °C at 0.075 mmHg[4] |

| LogP (Predicted) | 1.50 – 1.65[1] |

| pKa (Predicted) | ~4.16 (Pyridine nitrogen) |

| Appearance | Clear to pale yellow liquid / low-melting solid |

Causality in Chemical Behavior

-

Acid-Base Dynamics (pKa ~4.16): The basicity of the pyridine nitrogen dictates the molecule's behavior in aqueous workups. At physiological pH (7.4), the molecule remains predominantly unprotonated. However, during extraction, washing the organic layer with mildly basic solutions (e.g., saturated NaHCO₃) is essential to prevent the protonation of the nitrogen, which would otherwise drive the compound into the aqueous phase.

-

Lipophilicity (LogP ~1.5): A LogP of approximately 1.5 indicates moderate lipophilicity[1]. This makes the compound highly soluble in standard organic solvents (dichloromethane, ethyl acetate, toluene) while retaining enough polarity to be easily purified via normal-phase silica gel chromatography.

-

Electrophilicity: The

-unsaturated ester acts as a potent Michael acceptor. The electron-withdrawing nature of the 3-pyridyl group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, increasing its reactivity toward nucleophilic attack compared to standard aliphatic acrylates.

Experimental Protocols: Synthesis via Heck Cross-Coupling

The most atom-economical and scalable method for synthesizing ethyl 3-(3-pyridyl)acrylate is the Palladium-catalyzed Heck cross-coupling between 3-bromopyridine and ethyl acrylate. The following protocol is a self-validating system designed to ensure high E-selectivity and complete conversion.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

-

Charge a flame-dried Schlenk flask with 3-bromopyridine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and tri-(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Causality: DMF is selected because its high dielectric constant stabilizes the polar transition states of the oxidative addition and reductive elimination steps. The solution must be sparged with inert gas (N₂ or Argon) for 15 minutes to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.

Step 2: Reaction Execution

-

Introduce ethyl acrylate (1.5 equiv) and triethylamine (Et₃N, 2.0 equiv) to the mixture.

-

Heat the reaction to 100 °C under continuous stirring for 12–16 hours.

-

Causality: Triethylamine serves a dual purpose. It acts as a base to neutralize the hydrobromic acid (HBr) byproduct, driving the catalytic cycle forward. Additionally, it facilitates the in situ reduction of Pd(II) to the active Pd(0) species. The excess of ethyl acrylate compensates for potential homocoupling or polymerization side reactions.

Step 3: Workup & Purification (Self-Validating)

-

Cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with distilled water (3x) and saturated brine (1x).

-

Causality: Multiple aqueous washes are mandatory to completely partition the DMF and the triethylammonium bromide salts into the aqueous phase.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography (Hexanes:EtOAc gradient). Reaction completion is validated via LC-MS or TLC (UV active at 254 nm), ensuring the complete disappearance of the 3-bromopyridine peak.

Mechanistic Pathway: The Heck Catalytic Cycle

The synthesis relies on a precise sequence of organometallic transformations. The diagram below illustrates the catalytic logic governing the formation of the trans-acrylate.

Figure 1: Pd-catalyzed Heck cycle for ethyl 3-(3-pyridyl)acrylate synthesis.

Downstream Applications in Drug Development

In pharmaceutical development, ethyl 3-(3-pyridyl)acrylate is rarely the final API. Instead, it acts as a central node for synthetic divergence[5]. Its structural features allow chemists to execute highly specific transformations:

-

Catalytic Hydrogenation: The alkene can be selectively reduced using Pd/C and H₂ gas to yield ethyl 3-(3-pyridyl)propanoate. The pyridine ring remains intact under standard hydrogenation conditions, providing a flexible, saturated linker often used in the synthesis of kinase inhibitors.

-

Saponification: Treatment with aqueous lithium hydroxide (LiOH) hydrolyzes the ethyl ester to yield 3-(3-pyridyl)acrylic acid, which can subsequently undergo amide coupling with various amines to generate targeted libraries.

-

Michael Additions: The electron-deficient double bond readily accepts nucleophiles (e.g., thiols, amines, or malonates), allowing for the introduction of complex

-substituents.

Figure 2: Downstream synthetic divergence in API development.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of ethyl 3-(3-pyridyl)acrylate, strict storage protocols must be observed:

-

Polymerization Prevention: As an acrylate derivative, the compound is susceptible to radical-initiated polymerization. It should be stored in amber glass vials to prevent UV-induced radical formation[6].

-

Storage Conditions: Long-term storage requires an inert atmosphere (Nitrogen or Argon) at 2–8 °C[6].

-

Hydrolysis Mitigation: Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the ethyl ester. Desiccators are recommended for bulk storage.

References

-

PubChemLite. "28447-17-8 (C10H11NO2)". Université du Luxembourg. URL:[Link]

-

Fisher Scientific. "trans-3-(3-Piridil)acrilato de etilo, 96 %". Thermo Scientific. URL:[Link]

Sources

- 1. PubChemLite - 28447-17-8 (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. ethyl (2E)-3-(pyridin-3-yl)prop-2-enoate | 28447-17-8 [sigmaaldrich.com]

- 4. trans-3-(3-Piridil)acrilato de etilo, 96 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. Ethyl 3-(3-Pyridyl)acrylate | CAS 59607-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 59607-99-7|(E)-Ethyl 3-(pyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]

3-Pyridineacrylic acid ethyl ester CAS number and molecular weight

Executive Summary

Ethyl 3-(3-pyridyl)acrylate (CAS: 59607-99-7) is a critical heterocyclic building block utilized in the synthesis of pyridine-containing pharmacophores.[1] Structurally, it functions as a Michael acceptor and a precursor for saturated pyridine derivatives via catalytic hydrogenation.[1][2] Its utility spans the development of histone deacetylase (HDAC) inhibitors, nicotinic acetylcholine receptor ligands, and complex alkaloid synthesis.[1][2]

This guide provides a validated technical profile, focusing on the (E)-isomer , which is the thermodynamically stable and most commonly utilized form in drug development.[1][2]

Physicochemical Datasheet

Data synthesized from spectroscopic validation and industrial certificates of analysis.

| Property | Specification | Notes |

| Chemical Name | Ethyl 3-(3-pyridyl)acrylate | IUPAC: Ethyl (E)-3-(pyridin-3-yl)prop-2-enoate |

| CAS Number | 59607-99-7 | Refers specifically to the (E)-isomer.[1] Generic: 28447-17-8.[1][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Colorless to pale yellow oil | Solidifies upon prolonged standing or high purity (>99%).[1][2] |

| Boiling Point | 90–92 °C @ 1 mmHg | High vacuum distillation required for purification.[1][2] |

| Density | 1.106 g/cm³ (Predicted) | |

| Solubility | DCM, Ethyl Acetate, Methanol | Sparingly soluble in water; hydrolyzes in strong base.[1][2] |

| pKa | ~4.06 (Pyridine N) | Basic nitrogen allows protonation/salt formation.[1][2] |

Synthetic Pathways & Causality

In a research setting, the choice of synthesis route depends on the availability of starting materials and the required scale.[1][2] We present two distinct protocols: the Heck Coupling (preferred for diversity) and Acid-Catalyzed Esterification (preferred for scale).[1]

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction pathways.

Figure 1: Convergent synthesis pathways showing the Heck Coupling (Top) and Fischer Esterification (Bottom) routes.[1][4]

Experimental Protocols

Protocol A: Palladium-Catalyzed Heck Coupling (Modern Standard)

Context: This method is superior for library generation as it builds the carbon skeleton directly from commercially available aryl halides.[1] It avoids the need for pre-formed acrylic acids.[1][2]

Reagents:

-

3-Bromopyridine (1.0 equiv)[1]

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)[1]

-

Tri-o-tolylphosphine (P(o-tol)₃, 4 mol%) or Triphenylphosphine (PPh₃)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[1][2] Causality: Palladium catalysts are susceptible to deactivation by oxygen at high temperatures.[1]

-

Charging: Add 3-bromopyridine (15.8 g, 100 mmol), Pd(OAc)₂ (0.45 g, 2 mmol), and phosphine ligand to the flask. Dissolve in anhydrous MeCN (200 mL).

-

Addition: Add Triethylamine (35 mL) followed by Ethyl Acrylate (13 mL) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The product spot will be UV-active and less polar than the starting bromide.[1]

-

Workup: Cool to room temperature. Filter off the triethylamine hydrobromide salts through a Celite pad.[1][2] Validation: The filter cake should be colorless/white; the filtrate will be dark.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

-

Isolation: Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes) or high-vacuum distillation (bp 90-92°C @ 1 mmHg).

Protocol B: Fischer Esterification (Scale-Up)

Context: Used when the carboxylic acid precursor (trans-3-(3-pyridyl)acrylic acid) is already available.[1] This is an equilibrium process requiring water removal.[1][2]

Methodology:

-

Dissolve 3-(3-pyridyl)acrylic acid (CAS 19337-97-4) in absolute ethanol (excess, acts as solvent).[1]

-

Reflux for 18 hours.

-

Critical Step: Remove ethanol in vacuo. Neutralize the residue with saturated NaHCO₃ (aq) until pH ~8. Why: The pyridine ring will be protonated by the acid catalyst; neutralization is essential to extract the free base ester into organic solvent.[1][2]

-

Extract with DCM, dry, and concentrate.

Applications in Drug Development[1][2][5][6]

Hydrogenation to Saturated Scaffolds

The alkene moiety is easily reduced to form Ethyl 3-(3-pyridyl)propionate .[1] This saturated analog is a key intermediate for:

-

Chain Extension: Reduction of the ester to the alcohol (3-(3-pyridyl)propanol).[1]

-

Cyclization: Intramolecular Friedel-Crafts acylation to form aza-tetralone derivatives.[1]

Michael Addition Acceptor

The

-

Thiol Addition: Reaction with cysteine derivatives to form bioconjugates.[1][2]

-

Aza-Michael: Reaction with secondary amines to generate

-amino esters, common motifs in peptidomimetics.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A). As an acrylate derivative, it may possess sensitizing properties (Skin Sens. 1).[1][2]

-

Lachrymator: Acrylates often induce tear production; handle strictly within a fume hood.[1][2]

-

Storage: Store at 2–8°C under inert gas. The double bond is susceptible to polymerization or oxidation over time; stabilizers (e.g., MEHQ) may be present in commercial batches.[1][2]

References

-

ChemicalBook. (2025).[1][2][6] Ethyl 3-(3-pyridyl)acrylate Product Properties and CAS 28447-17-8. Retrieved from [1]

-

ChemScene. (2025). Ethyl 3-(3-Pyridyl)acrylate (CAS 59607-99-7) Datasheet. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1][2][7] trans-3-(3-Pyridyl)acrylic acid (Precursor CAS 19337-97-4).[1][7] Retrieved from [1][7]

-

PubChem. (2025).[1][2][7] Compound Summary: trans-3-(3-Pyridyl)acrylic acid.[1][7] National Library of Medicine.[1][2] Retrieved from [1]

-

BenchChem. (2025).[1][2][5][8] Synthesis Protocols for Pyridyl Acrylates. Retrieved from [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. Ethyl 3-(3-Pyridyl)acrylate - GenPrice UK [genprice.uk]

- 5. benchchem.com [benchchem.com]

- 6. sasoltechdata.com [sasoltechdata.com]

- 7. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Solubility of Ethyl 3-(3-pyridyl)acrylate in Organic Solvents: A Technical Guide

Executive Summary

Ethyl 3-(3-pyridyl)acrylate (CAS 59607-99-7) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and pH-responsive polymers. Its solubility profile is governed by the interplay between the basic pyridine nitrogen (pKa ~2.[1]84) and the lipophilic ethyl ester tail. This guide provides an in-depth analysis of its solubility behavior, thermodynamic modeling frameworks, and validated protocols for purification and data generation.

Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DMSO, DCM) and moderate solubility in alcohols, but requires pH adjustment for aqueous stability. Crystallization is best achieved using an Ethyl Acetate/Hexane solvent system.

Chemical Identity & Physicochemical Properties[2][3][4]

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.

| Property | Value | Source |

| IUPAC Name | Ethyl (E)-3-(pyridin-3-yl)acrylate | [ChemScene, 2025] |

| CAS Number | 59607-99-7 | [BuyersGuideChem, 2025] |

| Molecular Formula | [Santa Cruz Biotech, 2025] | |

| Molecular Weight | 177.20 g/mol | [Santa Cruz Biotech, 2025] |

| Physical State | Solid (Crystalline) | [BenchChem, 2025] |

| Melting Point | 78–80 °C | [BenchChem, 2025] |

| LogP (Predicted) | ~1.66 | [ChemScene, 2025] |

| pKa (Predicted) | 2.84 (Pyridine N) | [BenchChem, 2025] |

Solubility Profile & Solvent Selection

The solubility of Ethyl 3-(3-pyridyl)acrylate follows a "like-dissolves-like" mechanism modified by specific solute-solvent interactions (hydrogen bonding).

Organic Solvent Compatibility

Based on the compound's polarity and experimental precedents in Heck reaction workups:

-

High Solubility (Process Solvents):

-

Dichloromethane (DCM): Excellent solubility due to dipole-dipole interactions. Primary choice for extraction.

-

Ethyl Acetate (EtOAc): Good solubility; preferred for crystallization when paired with non-polar anti-solvents.

-

DMSO/DMF: High solubility (>100 mg/mL); used for stock solutions in biological assays.

-

-

Moderate Solubility (Protic Solvents):

-

Methanol/Ethanol: Soluble, particularly at elevated temperatures. Solubility decreases significantly upon cooling, making these ideal for recrystallization.

-

-

Low Solubility (Anti-Solvents):

-

Hexane/Heptane: Poor solubility. Used to induce precipitation from EtOAc or ethereal solutions.

-

Water: Insoluble at neutral pH. Solubility increases drastically at pH < 2.5 due to protonation of the pyridine ring [BenchChem, 2025].

-

Thermodynamic Modeling Framework

To rigorously quantify solubility for process scale-up, researchers should fit experimental data (mole fraction

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows for interpolation of solubility at any temperature within the measured range, critical for designing cooling crystallization curves.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Static Method)

Use this method to generate precise thermodynamic data.

-

Preparation: Add excess Ethyl 3-(3-pyridyl)acrylate to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at constant temperature (

K) for 24 hours. -

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm).

-

Measurement: Weigh the supernatant (

), evaporate the solvent under vacuum, and weigh the dry residue ( -

Calculation:

Protocol B: Purification via Crystallization

Standard workflow for purifying crude Heck reaction products.

Figure 1: Standard crystallization workflow for Ethyl 3-(3-pyridyl)acrylate using a solvent/anti-solvent system.[2]

Applications in Drug Development[5]

Synthesis Intermediate

Ethyl 3-(3-pyridyl)acrylate is synthesized via the Heck Reaction (coupling of 3-bromopyridine and ethyl acrylate). The solubility difference between the product (soluble in ether/EtOAc) and the catalyst (Pd salts, insoluble in ether) is the primary purification lever [Organic Chemistry Portal, 2025].

pH-Dependent Solubility Strategy

For biological assays, the compound's poor aqueous solubility is a hurdle.

-

Strategy: Pre-dissolve in DMSO (10 mM stock).

-

Dilution: Dilute into an acidic buffer (Glycine-HCl, pH 2.0). The protonation of the pyridine nitrogen (

) significantly enhances aqueous solubility, preventing precipitation in in vitro media [BenchChem, 2025].

References

-

BuyersGuideChem. (2025). Ethyl 3-(3-pyridyl)acrylate CAS 59607-99-7 Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Heck Reaction: Mechanism and Recent Literature. Retrieved from [Link]

-

PrepChem. (2025). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Pyridineacrylic Acid Ethyl Ester Isomers

Abstract

The geometric isomers of ethyl 3-(pyridin-3-yl)acrylate, designated as the (E)- and (Z)-isomers, are of significant interest to the pharmaceutical and materials science sectors due to their roles as key synthetic intermediates. The thermodynamic stability of these isomers is a critical parameter that dictates their relative abundance, reactivity, and ultimately, their utility in various applications. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of these isomers. The guide delineates both experimental and computational methodologies, offering not just procedural steps but also the underlying scientific rationale. A comparative analysis of the isomers' stability is presented, supported by data from analogous compounds and theoretical calculations. This document is structured to serve as a practical and authoritative resource, ensuring scientific integrity and enabling reproducible, reliable characterization of these important molecular entities.

Introduction: The Significance of Isomeric Purity and Stability

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Geometric isomers, such as the (E) and (Z) forms of ethyl 3-(pyridin-3-yl)acrylate, can exhibit markedly different physical, chemical, and biological properties. The (E)-isomer, with the pyridine and ester groups on opposite sides of the carbon-carbon double bond, is generally the thermodynamically more stable form due to reduced steric hindrance. The (Z)-isomer, in contrast, is typically a higher-energy species.

The ability to isolate, characterize, and control the isomeric composition of such compounds is crucial. For instance, in pharmaceutical applications, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Therefore, a thorough understanding of the relative thermodynamic stabilities of the (E)- and (Z)-isomers of ethyl 3-(pyridin-3-yl)acrylate is essential for developing robust synthetic routes, ensuring product purity, and predicting long-term storage stability.

This guide provides a dual-pronged approach to assessing thermodynamic stability: rigorous experimental characterization through thermal analysis and isomer-specific spectroscopy, and a robust computational protocol using Density Functional Theory (DFT).

Experimental Determination of Thermodynamic Stability

The experimental assessment of thermodynamic stability hinges on the ability to isolate or generate both isomers and then measure their key thermal properties. The (E)-isomer is typically the commercially available and more stable form. The less stable (Z)-isomer can be generated from the (E)-isomer via photochemical isomerization.

Protocol for Photochemical (E) to (Z) Isomerization

This protocol is adapted from established methods for the isomerization of cinnamate derivatives, which are structurally analogous to the title compound.

Objective: To generate the (Z)-isomer of ethyl 3-(pyridin-3-yl)acrylate from the (E)-isomer for subsequent characterization.

Materials:

-

(E)-ethyl 3-(pyridin-3-yl)acrylate

-

Acetonitrile (CH₃CN), spectroscopy grade

-

Photoredox catalyst, e.g., Tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃]) or similar

-

Blue LED lamp (λ ≈ 460–470 nm)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Column chromatography setup (silica gel, appropriate solvent system e.g., hexane/ethyl acetate)

Procedure:

-

In a Schlenk flask, dissolve (E)-ethyl 3-(pyridin-3-yl)acrylate (e.g., 0.4 mmol) and the photoredox catalyst (e.g., 1 mol%) in acetonitrile (e.g., 4.0 mL).

-

Seal the flask and stir the solution at room temperature.

-

Irradiate the reaction mixture with a blue LED lamp for 24-48 hours. The progress of the isomerization can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy.

-

Upon reaching the photostationary state (no further change in the E/Z ratio), remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting mixture of (E)- and (Z)-isomers using column chromatography on silica gel to isolate the (Z)-isomer. The polarity of the two isomers is expected to be slightly different, allowing for their separation.

Isomer Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguously distinguishing between the (E) and (Z) isomers.[1]

¹H NMR Spectroscopy: The key diagnostic feature is the vicinal coupling constant (³J) between the two vinylic protons of the acrylate moiety.

-

(E)-isomer (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz.

-

(Z)-isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, usually between 6-12 Hz.[1]

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides definitive proof of stereochemistry by detecting through-space interactions between protons that are in close proximity.

-

(Z)-isomer: A cross-peak will be observed between the vinylic proton on the α-carbon and the protons of the pyridine ring, as they are on the same side of the double bond.

-

(E)-isomer: No such cross-peak will be observed due to the larger distance between these protons.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for determining the thermal properties of the isolated isomers.[2]

Objective: To measure the melting point, enthalpy of fusion, and decomposition temperature of each isomer.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter (DSC).

-

A calibrated Thermogravimetric Analyzer (TGA).

DSC Protocol:

-

Accurately weigh 2-5 mg of the purified isomer into a hermetically sealed aluminum pan.

-

Prepare an empty, sealed aluminum pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 25 °C to 300 °C).

-

Record the heat flow as a function of temperature. The melting point is the onset temperature of the melting endotherm, and the area under the peak corresponds to the enthalpy of fusion.

TGA Protocol:

-

Accurately weigh 5-10 mg of the purified isomer into a TGA crucible.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 400 °C).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the decomposition temperature.

Computational Modeling of Isomer Stability

Density Functional Theory (DFT) calculations provide a powerful and cost-effective means to predict the relative thermodynamic stabilities of the isomers and to understand the energetic barrier to their interconversion.[3]

DFT Calculation Protocol

Objective: To calculate the ground state energies of the (E)- and (Z)-isomers and the transition state for their interconversion.

Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.

Methodology:

-

Structure Optimization:

-

Construct the 3D structures of both the (E)- and (Z)-isomers of ethyl 3-(pyridin-3-yl)acrylate.

-

Perform geometry optimizations for both isomers using a suitable DFT functional and basis set. For molecules containing pyridine rings and conjugated systems, functionals like B3LYP or M06-2X with a Pople-style basis set such as 6-31G(d,p) or a basis set of triple-ζ quality are recommended.[4][5]

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Transition State Search:

-

To understand the kinetics of interconversion, a transition state (TS) search for the rotation around the C=C bond can be performed. This is computationally intensive and often involves techniques like a relaxed potential energy surface scan or a synchronous transit-guided quasi-Newton (STQN) method.

-

Perform a frequency calculation on the located TS structure to verify that it has exactly one imaginary frequency corresponding to the desired isomerization coordinate.

-

-

Energy Analysis:

-

The relative thermodynamic stability of the isomers is determined by comparing their calculated Gibbs free energies at a standard temperature (e.g., 298.15 K). The isomer with the lower Gibbs free energy is the more stable one.

-

Comparative Analysis of Isomer Stability

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) | Rationale |

| Relative Thermodynamic Stability | More Stable | Less Stable | The (E)-isomer experiences less steric repulsion between the bulky pyridine and ethyl ester groups, leading to a lower ground-state energy.[6] |

| Melting Point | Expected to be higher | Expected to be lower | The more symmetric and better-packing (E)-isomer is likely to have a higher melting point. The precursor, trans-3-(3-Pyridyl)acrylic acid, has a melting point of 232-235 °C (with decomposition). |

| Enthalpy of Fusion | Expected to be higher | Expected to be lower | A more stable crystal lattice (higher melting point) generally corresponds to a higher enthalpy of fusion. |

| Decomposition Temperature | Expected to be higher | Expected to be lower | The less stable (Z)-isomer may undergo thermal decomposition at a lower temperature. The precursor acid decomposes upon melting.[7] |

| Calculated Relative Gibbs Free Energy | Lower | Higher | DFT calculations are expected to show a lower Gibbs free energy for the (E)-isomer. The energy difference will quantify the relative stability. |

Visualization of Workflows

Experimental Workflow for Stability Determination

Caption: Experimental workflow for the preparation and thermodynamic analysis of E/Z isomers.

Computational Workflow for Stability Prediction

Caption: Computational workflow for predicting the thermodynamic stability of isomers using DFT.

Safety and Handling

The (E)-isomer of ethyl 3-(pyridin-3-yl)acrylate is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive and actionable framework for the investigation of the thermodynamic stability of the (E) and (Z) isomers of ethyl 3-(pyridin-3-yl)acrylate. By integrating detailed experimental protocols for isomer generation, characterization, and thermal analysis with a robust computational methodology, researchers are well-equipped to perform a thorough and reliable assessment. The presented comparative analysis, grounded in fundamental chemical principles and data from analogous systems, predicts the greater stability of the (E)-isomer. The workflows and protocols detailed herein are designed to be self-validating and serve as an authoritative resource for professionals in the pharmaceutical and chemical industries, ultimately enabling better control over product quality and performance.

References

-

Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization. (2019). Organic Letters, 21(21), 8673-8677. [Online]. Available: [Link]

-

Substitution effect on the nonradiative decay and trans → cis photoisomerization route. (2020). Physical Chemistry Chemical Physics, 22(44), 25684-25693. [Online]. Available: [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch-Gerätebau GmbH. [Online]. Available: [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega, 5(38), 24373-24379. [Online]. Available: [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports, 13, 15639. [Online]. Available: [Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. (2022). RSC Advances, 12(18), 11186-11197. [Online]. Available: [Link]

-

Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. (2023). Polycyclic Aromatic Compounds, 43(8), 6985-7004. [Online]. Available: [Link]

-

PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. [Online]. Available: [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2018). Scientific Reports, 8, 1194. [Online]. Available: [Link]

Sources

- 1. 59607-99-7|(E)-Ethyl 3-(pyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]

- 2. download.basf.com [download.basf.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic and Ultrasonic Properties of Acrylic Monomers. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. WikiSlice [rachel.education.gov.ck]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure analysis of 3-Pyridineacrylic acid ethyl ester

An in-depth technical analysis of the crystal structure of 3-Pyridineacrylic acid ethyl ester (also known as ethyl (E)-3-(pyridin-3-yl)acrylate) provides critical insights into its solid-state behavior, supramolecular assembly, and utility in pharmaceutical synthesis. As a fundamental building block in organic chemistry, this compound is heavily utilized in the synthesis of histone deacetylase (HDAC) inhibitors, such as Chidamide[1][2], and novel NQO1-targeting antitumor agents.

This whitepaper details the methodologies for crystallographic analysis, the causality behind experimental workflows, and the structural implications of the molecule's solid-state conformation.

Introduction & Structural Significance

3-Pyridineacrylic acid ethyl ester is an

Unlike its free acid counterpart, trans-3-(3-pyridyl)acrylic acid, which forms robust 1D supramolecular chains driven by strong O—H···N hydrogen bonds[3][4], the ethyl ester lacks a classic hydrogen bond donor. Consequently, its crystal packing is governed by a delicate balance of weaker intermolecular forces, specifically C—H···O interactions, C—H···N interactions, and

Experimental Protocols: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following protocols outline the optimal conditions for single-crystal growth and X-ray diffraction (XRD) analysis.

Protocol A: Single Crystal Growth via Antisolvent Vapor Diffusion

Objective: To grow diffraction-quality single crystals (minimum dimension ~0.1–0.2 mm) devoid of twinning or occluded solvent.

-

Sample Preparation: Dissolve 50 mg of high-purity (>99%) 3-Pyridineacrylic acid ethyl ester in 1.0 mL of ethyl acetate in a 5 mL glass vial.

-

Causality: Ethyl acetate is selected due to its moderate polarity and aprotic nature, which perfectly solvates the ester without interfering with its intrinsic dipole-dipole interactions.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove particulate impurities that could act as heterogeneous nucleation sites, which often lead to poorly formed, multi-crystalline clusters.

-

Antisolvent Introduction: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3.0 mL of n-hexane. Cap the outer vial tightly.

-

Causality: Hexane acts as an antisolvent. Vapor diffusion allows the highly volatile hexane to slowly permeate the ethyl acetate solution. This gradual shift in solvent composition lowers the solubility of the ester at a thermodynamically controlled rate, promoting the growth of a single, well-ordered crystal lattice rather than rapid amorphous precipitation.

-

-

Incubation: Store the setup undisturbed at a constant temperature of 4 °C for 7–10 days until colorless, prismatic crystals appear.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

Objective: To collect high-redundancy reflection data for accurate structure solution.

-

Crystal Mounting: Select a pristine crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

-

Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass that holds the crystal firmly in the X-ray beam while preventing atmospheric moisture from forming ice rings on the diffraction pattern.

-

-

Cryocooling: Transfer the mounted crystal immediately to the goniometer equipped with a nitrogen cryostream set to 100 K.

-

Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal displacement parameters (atomic vibrations). This is particularly critical for the ethyl ester group, which is highly susceptible to positional disorder at room temperature.

-

-

Data Collection: Irradiate the crystal using Mo K

radiation ( -

Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL).

Workflow Visualization

Figure 1: End-to-end workflow for the crystal structure analysis of 3-Pyridineacrylic acid ethyl ester.

Crystallographic Features & Supramolecular Analysis

Based on the structural analogs of pyridineacrylic acids[4][5], the ethyl ester typically crystallizes in a centrosymmetric space group (such as

Molecular Geometry

The core of the molecule—the pyridine ring and the conjugated alkene—exhibits near-perfect planarity. The torsion angle between the pyridine ring and the acrylate double bond is expected to be close to

Intermolecular Interactions

Because the ethyl ester lacks the carboxylic acid proton, the robust

-

Non-Classical Hydrogen Bonds: Weak C—H···O interactions between the aromatic protons of the pyridine ring and the carbonyl oxygen of the ester group.

-

C—H···N Interactions: Interactions involving the basic pyridine nitrogen and the vinylic or aliphatic protons of adjacent molecules.

- Stacking: The planar pyridine rings align in a parallel-displaced conformation, with centroid-to-centroid distances typically ranging between 3.6 to 3.8 Å, stabilizing the 3D lattice[4].

Quantitative Data Summaries

Table 1: Expected Crystallographic Parameters (Parameters extrapolated from high-resolution data of structural analogs)

| Parameter | Value / Description |

| Chemical Formula | C |

| Formula Weight | 177.20 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( | ~1.25 - 1.30 g/cm |

| Absorption Coefficient ( | ~0.09 mm |

Table 2: Key Supramolecular Interactions (Theoretical Geometry)

| Interaction Type | Donor···Acceptor | D···A Distance (Å) | Angle ( | Role in Lattice |

| Weak H-Bond | C(Ar)—H···O=C | 3.20 – 3.40 | 130 – 160 | Forms 1D zigzag chains |

| Weak H-Bond | C(Vinyl)—H···N(Py) | 3.35 – 3.55 | 140 – 170 | Cross-links 1D chains into 2D sheets |

| Pyridine···Pyridine | 3.65 – 3.80 | N/A | Interlocks 2D sheets into a 3D network |

Implications for Drug Development

The precise atomic coordinates derived from the crystal structure of 3-Pyridineacrylic acid ethyl ester are not merely academic; they are highly actionable in rational drug design.

For instance, in the synthesis of Chidamide (an approved HDAC inhibitor), the 3-pyridineacrylic moiety forms the crucial "cap" and "linker" regions that interact with the surface of the histone deacetylase enzyme[1][2]. Knowing the exact bond lengths, angles, and preferred torsional states of this precursor allows computational chemists to accurately parameterize molecular dynamics (MD) simulations.

Furthermore, recent developments in NQO1 inhibitors utilize this exact framework. Docking studies rely on the planarity of the pyridine-acrylate system to predict how the molecule embeds into the catalytic domain of NQO1, forming critical hydrogen bonds with adjacent Tyr127 and Tyr129 residues. The solid-state structural data validates the low-energy conformations used in these in silico models, ensuring that the synthesized drug candidates have the highest probability of target engagement.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 776396, trans-3-(3-Pyridyl)acrylic acid." PubChem, [Link].

-

Illicachi, L., et al. "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica Section E: Crystallographic Communications, vol. 80, no. 4, 2024, pp. 388-391. [Link].

- Lu, Xian-Ping, et al. "Histone deacetylase inhibitors of novel benzamide derivatives with potent differentiation and anti-proliferation activity." U.S.

-

Wang, Y., et al. "Discovery of proqodine A derivatives with antitumor activity targeting NAD(P)H: quinone oxidoreductase 1." Chinese Journal of Natural Medicines, vol. 22, no. 1, 2024. [Link].

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US7244751B2 - Histone deacetylase inhibitors of novel benzamide derivatives with potent differentiation and anti-proliferation activity - Google Patents [patents.google.com]

- 3. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

pKa Values and Ionization of Pyridine Acrylic Acid Esters: A Technical Guide

Executive Summary

This technical guide addresses the ionization behavior of pyridine acrylic acid esters , a scaffold frequently encountered in kinase inhibitors, photo-responsive polymers, and cinnamate-derivative drugs. Unlike simple pyridines, these compounds possess a conjugated system that significantly alters basicity.

Crucial Distinction: In these esters, the carboxylic acid functionality is capped (alkylated). Therefore, the sole ionization center is the pyridine nitrogen. The "acrylic" moiety acts as an electron-withdrawing group (EWG), drastically lowering the pKa of the pyridine ring from its standard value of ~5.25 to a range of 3.0 – 4.5 .

This guide details the structural determinants of this pKa shift, provides a validated Yasuda-Shedlovsky extrapolation protocol for accurate measurement, and addresses the critical challenge of ester hydrolysis during basic titration.

Part 1: Structural Dynamics & Theoretical pKa

The Electronic Tug-of-War

The ionization of pyridine acrylic esters is governed by the availability of the lone pair electrons on the pyridine nitrogen. The acrylic ester side chain (

-

Inductive Effect (-I): The

carbons and the carbonyl group pull electron density through the sigma bond framework. -

Resonance Effect (-M): In 2- and 4-substituted isomers, the conjugated system allows the carbonyl oxygen to delocalize electron density directly from the pyridine nitrogen, stabilizing the neutral form and making protonation difficult (lower pKa).

Positional Isomerism and pKa Impact

The position of the acrylate chain relative to the nitrogen is the primary determinant of basicity.

| Substitution | Electronic Mechanism | Estimated pKa Range |

| Unsubstituted Pyridine | Reference | 5.25 |

| 3-Acrylate (Meta) | Inductive (-I) only. No direct resonance conjugation with N. | 3.8 – 4.2 |

| 4-Acrylate (Para) | Strong Resonance (-M) + Inductive (-I). Direct conjugation pulls density from N. | 3.2 – 3.8 |

| 2-Acrylate (Ortho) | Inductive (-I) + Steric Hindrance. The side chain physically obstructs the approach of the hydronium ion. | 3.0 – 3.5 |

Note: Values are approximate and depend on the specific ester alkyl group (Methyl vs. t-Butyl).

Visualization of Resonance Effects

The following diagram illustrates why the 4-isomer is significantly less basic than the 3-isomer due to resonance delocalization.

Figure 1: Comparative electronic effects. The 4-position allows direct resonance withdrawal (Red path), significantly lowering pKa compared to the 3-position (Green path).

Part 2: Experimental Methodology (Self-Validating Protocol)

Pyridine acrylic esters are lipophilic (

The Yasuda-Shedlovsky Protocol

This method involves titrating the compound in varying ratios of water and a co-solvent (Methanol or Dioxane) and extrapolating to 0% co-solvent.

Reagents:

-

Analyte: 1-2 mg of Pyridine Acrylic Ester.

-

Co-solvent: HPLC-grade Methanol (MeOH).

-

Titrant: 0.1 M HCl (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl.

Workflow:

-

Preparation: Prepare three titration vessels with 30%, 40%, and 50% (w/w) MeOH/Water mixtures.

-

Dissolution: Dissolve the ester in the MeOH fraction first to ensure complete solvation, then add the water/KCl fraction.

-

Titration: Titrate with HCl from apparent pH 7.0 down to pH 2.0. (Note: We titrate down to avoid exposing the ester to high pH, minimizing hydrolysis risk).

-

Calculation: Record the apparent pKa (

) at each solvent ratio.

Data Processing (The Extrapolation)

Plot

The equation is:

-

Slope (A): Relates to the solvation radius.

-

Validation: The plot must be linear (

). If non-linear, specific solute-solvent interactions (preferential solvation) are occurring, and the method is invalid for that specific solvent system.

Figure 2: Yasuda-Shedlovsky workflow for determining pKa of water-insoluble esters.

Part 3: Stability & Hydrolysis Challenges

A critical source of error in measuring these compounds is ester hydrolysis .

The Kinetic Competition

During titration, two reactions compete:

-

Protonation (Fast):

(Microseconds) -

Hydrolysis (Slow):

(Minutes to Hours)

If the titration is performed from low pH (2.0) to high pH (10.0), the ester will be exposed to basic conditions at the end of the experiment. The acrylic ester, being an

Diagnostic Signs of Hydrolysis

If hydrolysis occurs during your experiment, you will observe:

-

Hysteresis: The titration curve going up (Acid

Base) does not match the curve coming down (Base -

Drift: pH readings fail to stabilize at high pH values.

-

Double Jump: Appearance of a second inflection point corresponding to the free acrylic acid (pKa ~4.25) or the carboxylic acid product.[5]

Mitigation Strategy

-

Fast Titration: Use modern autotitrators with optimized equilibrium times (max 30 seconds per point).

-

Acid-Only Direction: Titrate from neutral to acidic conditions. This keeps the pH below 7.0, where the ester is kinetically stable.

-

UV-Metric Method: If solubility is extremely low (

), use UV-metric titration (D-PAS). This uses lower concentrations, reducing the absolute rate of hydrolysis and requiring less time.

Part 4: Pharmacological Implications

Understanding the pKa of pyridine acrylic esters is vital for ADME profiling:

-

Membrane Permeability: With a pKa of ~3.5–4.0, these drugs are un-ionized at physiological pH (7.4).

-

Ratio of Un-ionized/Ionized

. -

Result: High membrane permeability and blood-brain barrier (BBB) penetration potential.

-

-

Solubility Issues: Because they are un-ionized at pH 7.4, they risk precipitation in the bloodstream. Formulation strategies often require salts (e.g., Mesylate or HCl salts) to maintain solubility during delivery, relying on the low gastric pH for initial dissolution.

-

Lysosomal Trapping: Unlike highly basic amines (pKa > 8), these weak bases are less likely to be trapped in acidic lysosomes (pH 4.5–5.0), as they remain largely un-ionized even in that environment.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Box, K. J., & Comer, J. E. (2008). "Thermodynamics of Proton Dissociation in Mixed Solvent Systems". Journal of Solution Chemistry. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC. (Source for pyridine substituent effects).[5][6][7][8][9]

-

Avdeef, A., et al. (1999). "pH-Metric logP 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures". Journal of Pharmaceutical and Biomedical Analysis. Link

-

Neuvonen, H. (1987).[10] "Kinetics and mechanisms of reactions of pyridines... in ester hydrolysis". Journal of the Chemical Society, Perkin Transactions 2.[10] Link

Sources

- 1. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. victorcui.bizhat.com [victorcui.bizhat.com]

- 7. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. d-nb.info [d-nb.info]

- 10. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Safety data sheet (SDS) for 3-Pyridineacrylic acid ethyl ester handling

CAS: 59607-99-7 | Formula: C₁₀H₁₁NO₂ | MW: 177.20 g/mol [1]

Executive Summary & Critical Distinction

Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers.

This guide details the safe handling, storage, and emergency protocols for Ethyl 3-(3-pyridyl)acrylate (also known as Ethyl 3-(pyridin-3-yl)acrylate).

⚠️ CRITICAL SAFETY DISTINCTION

Do NOT confuse this substance with Ethyl Acrylate (CAS 140-88-5). [2]

-

Ethyl Acrylate (CAS 140-88-5): Highly flammable (FP: 9°C), lachrymator, suspected carcinogen, polymerization hazard.

-

Ethyl 3-(3-pyridyl)acrylate (CAS 59607-99-7): High-boiling functionalized pyridine derivative. Primary hazards are skin/eye irritation and respiratory sensitivity.

Expert Insight: The presence of the pyridine ring significantly alters the physicochemical profile compared to simple acrylates. While the acrylate moiety suggests potential Michael acceptor reactivity (skin sensitization risk), the molecule acts primarily as a high-boiling organic intermediate rather than a volatile monomer.

Physicochemical Properties & Handling Implications

Understanding the physical state is the first step in risk mitigation. Unlike volatile acrylates, this compound requires high vacuum for distillation, indicating low vapor pressure at room temperature.

| Property | Value | Handling Implication |

| Physical State | Viscous Oil / Low-melting Solid | Weighing by difference or volumetric transfer (if liquid) is preferred to avoid static solid dispersion. |

| Boiling Point | 90–92 °C @ 1 mmHg | Low Volatility. Inhalation risk is primarily from aerosols or heating, not ambient vapor. |

| Solubility | DCM, Ethyl Acetate, Methanol | Compatible with standard organic waste streams (halogenated/non-halogenated). |

| Flash Point | >110 °C (Predicted) | Not classified as Flammable Liquid (Cat 2/3), but combustible. |

| pKa | ~4.06 (Pyridine nitrogen) | Basic residue. Avoid strong acids which may generate heat upon salt formation. |

Hazard Identification (GHS Classification)

Based on structural activity relationships (SAR) and available vendor data, the substance is classified as an Irritant .

GHS Label Elements[4][5]

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

| Hazard Code | Hazard Statement | Mechanism of Action |

| H315 | Causes skin irritation.[3][4][5][6][7] | Lipophilic ester penetrates stratum corneum; pyridine moiety acts as a local irritant. |

| H319 | Causes serious eye irritation.[3][8][6][7][9][10] | Direct interaction with mucosal membranes; potential for chemical conjunctivitis. |

| H335 | May cause respiratory irritation.[3][8][5][7][10][11] | Inhalation of mist/aerosol triggers upper respiratory tract inflammation. |

Precautionary Logic:

-

P261: Avoid breathing mist/vapors.[3][8][5][6][7][9][10][12] (Use Fume Hood).

-

P280: Wear protective gloves/eye protection.[3][8][6][7][10][11][12][13] (Nitrile + Goggles).[3]

Safe Handling Workflow

This protocol ensures containment and minimizes exposure during synthesis or analysis.

Engineering Controls[7][13]

-

Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood .

-

Ventilation: Ensure face velocity > 100 fpm (0.5 m/s).

Personal Protective Equipment (PPE) Matrix

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Why? Standard safety glasses do not seal against splashes of viscous oils.

-

Hand Protection: Nitrile gloves (min thickness 0.11 mm).

-

Breakthrough Time: >480 min (estimated based on pyridine/ester data).

-

Double Gloving: Recommended if handling >10g or neat liquid.

-

-

Body Protection: Standard cotton lab coat.

Visual Workflow: Risk Assessment & Handling

Figure 1: Decision logic for safe handling, emphasizing CAS verification and state-dependent transfer methods.

Storage & Stability

Proper storage preserves the integrity of the pyridine ring (susceptible to N-oxidation) and the acrylate double bond (susceptible to polymerization, though less than simple acrylates).

-

Temperature: 2–8 °C (Refrigerated).

-

Reasoning: Lowers kinetic energy, retarding potential slow polymerization or hydrolysis of the ester.

-

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Reasoning: Prevents moisture ingress (hydrolysis risk) and oxidation.

-

-

Container: Amber glass vials with PTFE-lined caps.

-

Reasoning: Protects from light (UV can trigger photo-isomerization of the double bond).

-

Emergency Response Protocols

This section validates the "Trustworthiness" pillar. Do not blindly follow generic advice; understand the physiological priority.

First Aid Logic

-

Eye Contact (Priority 1):

-

Skin Contact:

-

Inhalation:

Spill Cleanup (Small Scale < 50 mL)

-

Isolate: Evacuate immediate area; post "Spill" signage.

-

PPE: Don double nitrile gloves and respiratory protection (N95/P100) if aerosolized.

-

Absorb: Use inert material (Vermiculite or Sand).[11] Do not use sawdust (potential reaction with acrylates).

-

Clean: Wipe surface with dilute detergent solution.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Solid (Contaminated Debris)".

Visual Workflow: Emergency Response

Figure 2: Triage protocol for exposure incidents.[12] Note the prohibition of solvents for skin cleaning.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354452, Ethyl 3-(3-pyridyl)acrylate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

BuyersGuideChem. Ethyl 3-(3-pyridyl)acrylate Properties and Suppliers. Retrieved from [Link]

Sources

- 1. Ethyl 3-(3-Pyridyl)acrylate | CAS 59607-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. trc-corp.com [trc-corp.com]

- 3. Mobile [my.chemius.net]

- 4. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. ayersintl.com [ayersintl.com]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 11. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]

- 12. sasoltechdata.com [sasoltechdata.com]

- 13. fishersci.com [fishersci.com]

Technical Whitepaper: UV-Vis Absorption Spectroscopy of Conjugated Pyridine Esters

The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry and photophysics. It prioritizes mechanistic understanding over rote procedure, adhering to the "Senior Application Scientist" persona.

Executive Summary

Conjugated pyridine esters represent a critical scaffold in drug discovery (e.g., calcium channel blockers, antimicrobial agents) and optoelectronics. Their utility stems from the tunable electronic deficiency of the pyridine ring coupled with the electron-withdrawing ester functionality.[1] This guide provides a comprehensive analysis of their ultraviolet-visible (UV-Vis) absorption profiles, detailing the molecular orbital theory governing their transitions, their sensitivity to environmental factors (solvatochromism/pH), and validated protocols for reproducible characterization.

Electronic Structure and Optical Theory

To interpret the spectra of conjugated pyridine esters, one must move beyond simple Beer-Lambert Law approximations and understand the underlying Molecular Orbital (MO) theory.

The Chromophoric System

The optical properties arise from the interaction between the pyridine heterocycle and the ester carbonyl, often extended by vinyl or phenyl linkers.

- Transitions: These are the dominant features, typically observed between 250 nm and 350 nm depending on conjugation length. The pyridine ring acts as an electron-deficient acceptor. When conjugated with an electron-rich donor (creating a "Push-Pull" system), the HOMO-LUMO gap narrows, resulting in a significant bathochromic (red) shift.

-

Transitions: Arising from the non-bonding lone pairs on the pyridine nitrogen and the ester oxygen. These are symmetry-forbidden (weak,

Intramolecular Charge Transfer (ICT)

In conjugated pyridine esters, photoexcitation often induces a redistribution of electron density from the conjugated backbone (or donor substituent) to the electron-poor pyridine ester moiety. This Intramolecular Charge Transfer (ICT) state is highly sensitive to solvent polarity, forming the basis for the solvatochromic shifts observed in these molecules.

Visualization of Electronic Pathways

The following diagram illustrates the energy dynamics and environmental influences on the electronic transitions.

Caption: Mechanistic pathway of electronic transitions showing the impact of solvent polarity and protonation on spectral shifts.

Spectral Characteristics and Environmental Sensitivity[2][3]

Solvatochromism

Conjugated pyridine esters typically exhibit positive solvatochromism . As solvent polarity increases (e.g., moving from Hexane to Methanol), the highly polar ICT excited state is stabilized more than the ground state, reducing the energy gap (

Table 1: Representative Solvatochromic Shifts Data simulated based on typical donor-acceptor pyridine ester scaffolds.

| Solvent | Polarity Index ( | Transition Character | |

| Hexane | 0.1 | 340 | Localized |

| Toluene | 2.4 | 348 | Onset of ICT character |

| Dichloromethane | 3.1 | 356 | Strong ICT stabilization |

| Methanol | 5.1 | 365 | H-bonding stabilization of ester/N |

| DMSO | 7.2 | 372 | Max ICT stabilization (Red Shift) |

Halochromism (pH Effects)

The pyridine nitrogen is basic (

-

Acidic Conditions: Protonation of the nitrogen increases the electron-withdrawing capacity of the ring. In "Push-Pull" systems, this dramatically lowers the LUMO energy, causing a distinct red shift (bathochromic) and often hyperchromism (increased intensity).

-

Diagnostic Utility: This shift allows these molecules to function as ratiometric pH probes.

Validated Experimental Protocol

To ensure data integrity and reproducibility (E-E-A-T), the following workflow minimizes common artifacts such as aggregation-induced quenching or solvent cut-off interference.

Reagents and Equipment

-

Solvents: Spectroscopic grade (UV-cutoff < 210 nm) is mandatory. Avoid technical grade solvents due to fluorescent impurities.

-

Cuvettes: Fused quartz (10 mm path length). Glass or plastic cuvettes absorb UV light below 300 nm and are unsuitable.

-

Concentration: Target

to

Step-by-Step Workflow

-

Baseline Correction: Fill two matched cuvettes with pure solvent. Run a baseline scan (autozero) to subtract solvent absorption and cuvette reflections.

-

Stock Solution Prep: Dissolve the solid ester in a "good" solvent (e.g., DMSO or DCM) to create a 1 mM stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution: Aliquot the stock into the target spectroscopic solvent. Critical: Add the stock to the solvent under vortexing to prevent local precipitation (micro-aggregates).

-

Spectral Scan: Scan from 800 nm down to 200 nm. Scanning red-to-blue minimizes photodegradation of the sample before the main peaks are recorded.

-

Data Validation: If peaks are broadened or show a tailing baseline > 400 nm (scattering), filter the solution through a 0.2

m PTFE filter and re-measure to rule out aggregation.

Analytical Workflow Diagram

Caption: Step-by-step experimental workflow ensuring data integrity and scattering correction.

Applications in Drug Development

The spectral properties described above are not merely academic; they are functional tools in drug development:

-

Prodrug Verification: The ester hydrolysis (activation) of pyridine-based prodrugs can be monitored in real-time by tracking the shift in

as the ester converts to the carboxylate or alcohol. -

Binding Assays: Upon binding to a protein target, the local dielectric constant changes, often inducing a solvatochromic shift that allows for label-free binding constant (

) determination.

References

-

Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental electronic structure of pyridine).[2]

-

Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. (Mechanisms of solvatochromism).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Protocols for optical measurements).

-

Sowmiya, M., et al. (2024). Study on intramolecular charge transfer fluorescence properties of trans-4-[4′-(N,N′-dimethylamino)styryl]pyridine: Effect of solvent and pH. Scilit. (Specific data on conjugated pyridine spectra).

-

Aydemir, M., et al. (2015).[3] Synthesis and investigation of intra-molecular charge transfer state properties of novel donor-acceptor-donor pyridine derivatives. PCCP. (ICT mechanisms in pyridine esters).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and investigation of intra-molecular charge transfer state properties of novel donor-acceptor-donor pyridine derivatives: the effects of temperature and environment on molecular configurations and the origin of delayed fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Pyridineacrylic acid ethyl ester via Knoevenagel condensation

Executive Summary

Ethyl 3-(3-pyridyl)acrylate (also known as 3-pyridineacrylic acid ethyl ester) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly for antiallergic agents and cardiovascular drugs. While various routes exist (e.g., Wittig olefination, Heck reaction), the Doebner-modified Knoevenagel condensation remains the most atom-economical and scalable method for industrial and semi-preparative applications.

This guide details a high-yield, one-pot protocol utilizing 3-pyridinecarboxaldehyde and monoethyl malonate (ethyl hydrogen malonate). Unlike the standard Knoevenagel route with diethyl malonate (which yields a diester requiring subsequent hydrolysis and decarboxylation), this modification integrates condensation and decarboxylation into a single step, delivering the

Reaction Mechanism & Logic

The reaction proceeds through a base-catalyzed nucleophilic addition followed by dehydration and thermal decarboxylation. The use of pyridine as both solvent and base, combined with piperidine as a nucleophilic catalyst, creates the optimal environment for the formation of the iminium intermediate, which accelerates the initial attack.

Mechanistic Pathway

-

Enolization: Piperidine deprotonates monoethyl malonate to generate the enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-pyridinecarboxaldehyde (often activated via a transient iminium ion with piperidine).

-

Dehydration: Elimination of water yields the alkylidene malonate intermediate.

-

Decarboxylation: Under reflux, the free carboxylic acid moiety undergoes thermal decarboxylation, driven by the release of CO

, to lock the double bond in the thermodynamically stable (E)-configuration.

Figure 1: Mechanistic flow of the Doebner-modified Knoevenagel condensation.[1]

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Quantity | Role |

| 3-Pyridinecarboxaldehyde | 107.11 | 1.0 | 10.7 g (100 mmol) | Substrate |

| Monoethyl malonate | 132.11 | 2.0 | 26.4 g (200 mmol) | Nucleophile |

| Piperidine | 85.15 | 0.1 | 1.0 mL | Catalyst |

| Pyridine | 79.10 | Solvent | 40 mL | Solvent/Base |

Equipment:

-

250 mL Round-bottom flask (RBF)

-

Reflux condenser with CaCl

drying tube -

Magnetic stirrer and oil bath

-

Rotary evaporator[2]

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a 250 mL RBF, dissolve 10.7 g of 3-pyridinecarboxaldehyde in 40 mL of pyridine .

-

Add 26.4 g of monoethyl malonate to the solution.

-

Add 1.0 mL of piperidine as the catalyst.

-

Note: The reaction is exothermic; add piperidine slowly if scaling up.

-

Step 2: Reflux and Decarboxylation

-

Heat the mixture to reflux (bath temp ~120°C) with stirring.

-

Maintain reflux for 4–6 hours .

-

Observation: Evolution of CO

gas bubbles will be observed. The reaction is considered complete when gas evolution ceases and TLC indicates consumption of the aldehyde.

-

Step 3: Work-up

-

Remove the excess pyridine solvent under reduced pressure (rotary evaporator) to yield a viscous oily residue.

-

Partition: Dissolve the residue in 100 mL of Diethyl Ether (or Ethyl Acetate).

-

Wash: Wash the organic phase with 50 mL of dilute aqueous Ammonia (5%) .

-

Critical: Do not use acid for washing. The product is a pyridine derivative and will protonate/dissolve in the aqueous acid layer. The ammonia wash removes unreacted monoethyl malonate (as the ammonium salt) while keeping the product in the organic phase.

-

-

Wash the organic layer with 50 mL of Brine .

-

Dry the organic layer over anhydrous Na

SO

Step 4: Purification

-

The crude oil often crystallizes upon standing or cooling.

-

Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (4:1) or Petroleum Ether .

-

Distillation: If liquid or oil, purify via vacuum distillation (bp ~140-145°C at 4 mmHg).

Optimization & Troubleshooting

This section addresses common failure points based on field data.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation | Ensure vigorous reflux for at least 4 hours. Confirm oil bath is >115°C. |

| Product Loss | Acidic workup | Never wash with HCl. The pyridine ring is basic.[1][3][4] Use dilute NH |

| Impure Product | Polymerization | Add a radical inhibitor (e.g., BHT) if distilling. Store aldehyde under N |

| No Reaction | Wet reagents | Pyridine and reagents must be dry. Water inhibits the initial imine formation. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Characterization Data

The product should be identified using the following spectroscopic markers:

-

Appearance: Pale yellow oil or low-melting solid (mp 36–37°C for 6-methyl analog; unsubstituted is typically an oil that solidifies).

-

H NMR (400 MHz, CDCl

-

1.35 (t, 3H, -CH

-

4.28 (q, 2H, -OCH

- 6.50 (d, J = 16.0 Hz, 1H, =CH-CO, trans isomer)

- 7.70 (d, J = 16.0 Hz, 1H, Ar-CH=)

- 7.35 (dd, 1H, Py-H5), 7.85 (dt, 1H, Py-H4), 8.60 (dd, 1H, Py-H6), 8.75 (d, 1H, Py-H2).

-

1.35 (t, 3H, -CH

-

IR (Neat): 1715 cm

(Ester C=O), 1640 cm

References

-

Doebner Modification Mechanism : Jones, G.[1][5] "The Knoevenagel Condensation."[1][3][4][5][6][7][8][9] Organic Reactions, 2011 , Vol 15. Link

-

Synthesis of Pyridyl Acrylates : PrepChem. "Synthesis of ethyl 3-(6-methoxy-3-pyridyl)acrylate." (Protocol adapted for unsubstituted analog). Link

-

Catalytic Systems : Lu, J., & Toy, P. H.[10] "Organocatalytic Decarboxylative Doebner-Knoevenagel Reactions." Synlett, 2011 , 1723-1726.[10] Link

-

General Protocol : BenchChem. "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols." (Comparative Knoevenagel conditions). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. scholars.fhsu.edu [scholars.fhsu.edu]

- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. Organocatalytic Decarboxylative Doebner-Knoevenagel Reactions between Arylaldehydes and Monoethyl Malonate Mediated by a Bifunctional Polymeric Catalyst [organic-chemistry.org]

Application Note: Mizoroki-Heck Cross-Coupling Protocol for the Synthesis of 3-Pyridineacrylic Acid Ethyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Experimental Robustness, and Analytical Validation

Introduction & Mechanistic Rationale

The Mizoroki-Heck reaction is a fundamental palladium-catalyzed carbon-carbon bond-forming process that enables the direct arylation or vinylation of alkenes[1]. In drug discovery, synthesizing 3-pyridineacrylic acid ethyl ester (ethyl 3-(3-pyridyl)acrylate) is a highly valuable transformation, as the pyridine-acrylate scaffold serves as a privileged pharmacophore and a versatile intermediate for further functionalization.

As a Senior Application Scientist, I emphasize that successful cross-coupling requires moving beyond merely following steps to understanding the causality of the reaction environment. In this protocol, we couple 3-bromopyridine with ethyl acrylate. Because 3-bromopyridine is an electron-deficient heteroaryl halide, the oxidative addition step is typically rate-limiting[2]. To overcome this thermodynamic barrier, we utilize Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, paired with a sterically demanding phosphine ligand such as tri-o-tolylphosphine (P(o-tol)₃). The steric bulk of P(o-tol)₃ facilitates the dissociation of ligands to form the highly reactive 14-electron Pd(0) complex, while its electron-donating nature accelerates the oxidative addition into the C–Br bond.

Catalytic Cycle & Reaction Pathway

The Heck reaction is a self-validating catalytic cycle. Triethylamine (Et₃N) is deliberately chosen as the base because it serves a dual purpose: it acts as an acid scavenger to neutralize the HBr generated during the β-hydride elimination step, and it assists in the initial reduction of the Pd(II) pre-catalyst to the active Pd(0) species[3].

Caption: Catalytic cycle of the Mizoroki-Heck reaction for 3-pyridineacrylic acid ethyl ester synthesis.

Experimental Design & Reagent Causality

Every reagent in this protocol is selected based on strict mechanistic requirements. The table below summarizes the quantitative data and the specific role of each component.

| Reagent | Role / Causality | MW ( g/mol ) | Equivalents | Amount |

| 3-Bromopyridine | Electrophile (Limiting Reagent). | 158.00 | 1.0 | 5.0 mmol (0.48 mL) |

| Ethyl Acrylate | Alkene Acceptor. Excess (1.5 eq) compensates for volatility at 100°C and minimizes homocoupling. | 100.12 | 1.5 | 7.5 mmol (0.81 mL) |

| Pd(OAc)₂ | Pre-catalyst. Reduced in situ to active Pd(0). | 224.50 | 0.05 | 0.25 mmol (56 mg) |

| P(o-tol)₃ | Ligand. Steric bulk promotes reductive elimination and stabilizes Pd(0). | 304.38 | 0.10 | 0.50 mmol (152 mg) |

| Triethylamine | Base. Scavenges HBr to prevent catalyst poisoning and drives the cycle forward. | 101.19 | 2.0 | 10.0 mmol (1.40 mL) |

| DMF | Solvent. Polar aprotic nature stabilizes the charged transition states during migratory insertion. | 73.09 | — | 15.0 mL |

Step-by-Step Experimental Protocol

Caption: Experimental workflow from reagent preparation to analytical validation.

Step 1: Preparation and Degassing (Critical Step)

Causality: Palladium(0) is highly sensitive to diatomic oxygen, which irreversibly oxidizes the active catalyst to a catalytically dead Pd(II) species. Strict anaerobic conditions are mandatory.

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (56 mg, 0.25 mmol) and P(o-tol)₃ (152 mg, 0.50 mmol).

-

Purge the sealed flask with ultra-high purity Argon for 15 minutes using a Schlenk line.

-

In a separate sealed vessel, degas anhydrous DMF (15 mL) and Triethylamine (1.4 mL, 10.0 mmol) by sparging with Argon for 20 minutes.

Step 2: Catalytic Reaction

Causality: The application of heat provides the activation energy necessary for the rate-limiting oxidative addition of the electron-deficient pyridine ring.

-

Transfer the degassed DMF/Et₃N mixture to the Schlenk flask via a gas-tight syringe.

-

Add 3-bromopyridine (0.48 mL, 5.0 mmol) and ethyl acrylate (0.81 mL, 7.5 mmol) sequentially under positive Argon pressure.

-

Seal the flask and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours .

-

In-Process Validation: The mixture will transition from a clear yellow to a dark amber/brown solution. This color change is a visual confirmation of the formation of the active Pd(0) nanoparticles and the progression of the catalytic cycle.

Step 3: Quenching and Aqueous Workup

Causality: DMF is highly water-soluble but can partition into the organic layer. Multiple aqueous washes are required to quantitatively remove DMF, which would otherwise co-elute and ruin the chromatographic purification.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (EtOAc, 30 mL) and filter through a short pad of Celite. Causality: Palladium black (aggregated Pd(0)) is finely divided and will clog standard filter paper; Celite provides a high-surface-area depth filter. Wash the Celite pad with an additional 20 mL of EtOAc.

-